

Application Note: Anti-Angiogenic & Anti-Metastatic Effects of Isoliquiritin Apioside

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Compound Focus: Isoliquiritin Apioside

CAS No.: 120926-46-7

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Background Cancer metastasis, the spread of cancer cells to distant organs, is a major cause of mortality in cancer patients. Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis, providing both nutrients and a route for cancer cells to escape [1]. **Isoliquiritin Apioside** (ISLA), a bioactive compound isolated from *Glycyrrhizae radix et rhizoma* (licorice), has been investigated for its potential to inhibit these processes. Previous studies on other licorice components, like glycyrrhizin and liquiritigenin, have shown anti-cancer activities, but the effects of ISLA on metastasis and angiogenesis had not been explored until recently [1].

Key Findings from Research Studies indicate that ISLA effectively suppresses the metastatic and angiogenic capabilities of malignant cancer cells and endothelial cells without exhibiting cytotoxicity at concentrations up to 100 μM [1] [2]. The anti-cancer effects of ISLA are multi-faceted, as summarized in the table below.

Table 1: Summary of Key Experimental Findings on Isoliquiritin Apioside (ISLA)

Experimental Model	Treatment	Key Findings	Significance/Outcome
In Vitro (HT1080 cells)	Up to 100 μ M ISLA	No effect on cell proliferation; suppressed migration, invasion, and MMP activity [1].	Confirms anti-metastatic activity is not due to cytotoxicity [1].
In Vitro (HT1080 cells)	ISLA + PMA (stimulant)	Decreased MMP-9 & MMP-2 activity; suppressed activation of MAPK (p38, ERK, JNK) and NF- κ B pathways [1].	Inhibits key signaling pathways that drive metastasis [1].
In Vitro (HT1080 cells)	ISLA under normoxia & hypoxia (CoCl ₂)	Reduced production of pro-angiogenic factors (VEGF, MMP-9, PlGF); impaired HIF-1 α pathway [1].	Suppresses tumor's ability to signal for new blood vessels [1].
In Vitro (HUVECs)	Up to 100 μ M ISLA	Reduced cell migration and ability to form tube-like structures [1].	Directly inhibits the fundamental steps of angiogenesis [1].
In Ovo (CAM Assay)	ISLA with/without VEGF	Significant suppression of new blood vessel formation [1] [2].	Provides direct visual evidence of anti-angiogenic efficacy in a living organism [1].

Detailed Experimental Protocols

Here are the methodologies for key experiments that you can adapt for your research.

1. Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis

- **Objective:** To visually assess the anti-angiogenic effect of ISLA in an in vivo model [1].
- **Materials:** Fertilized chicken eggs, sterile syringes, hypodermic needles, sterile discs or filter paper, candling lamp, ISLA dissolved in DMSO (with final DMSO concentration < 0.1%), VEGF (positive control for angiogenesis), PBS (negative control).
- **Procedure:**

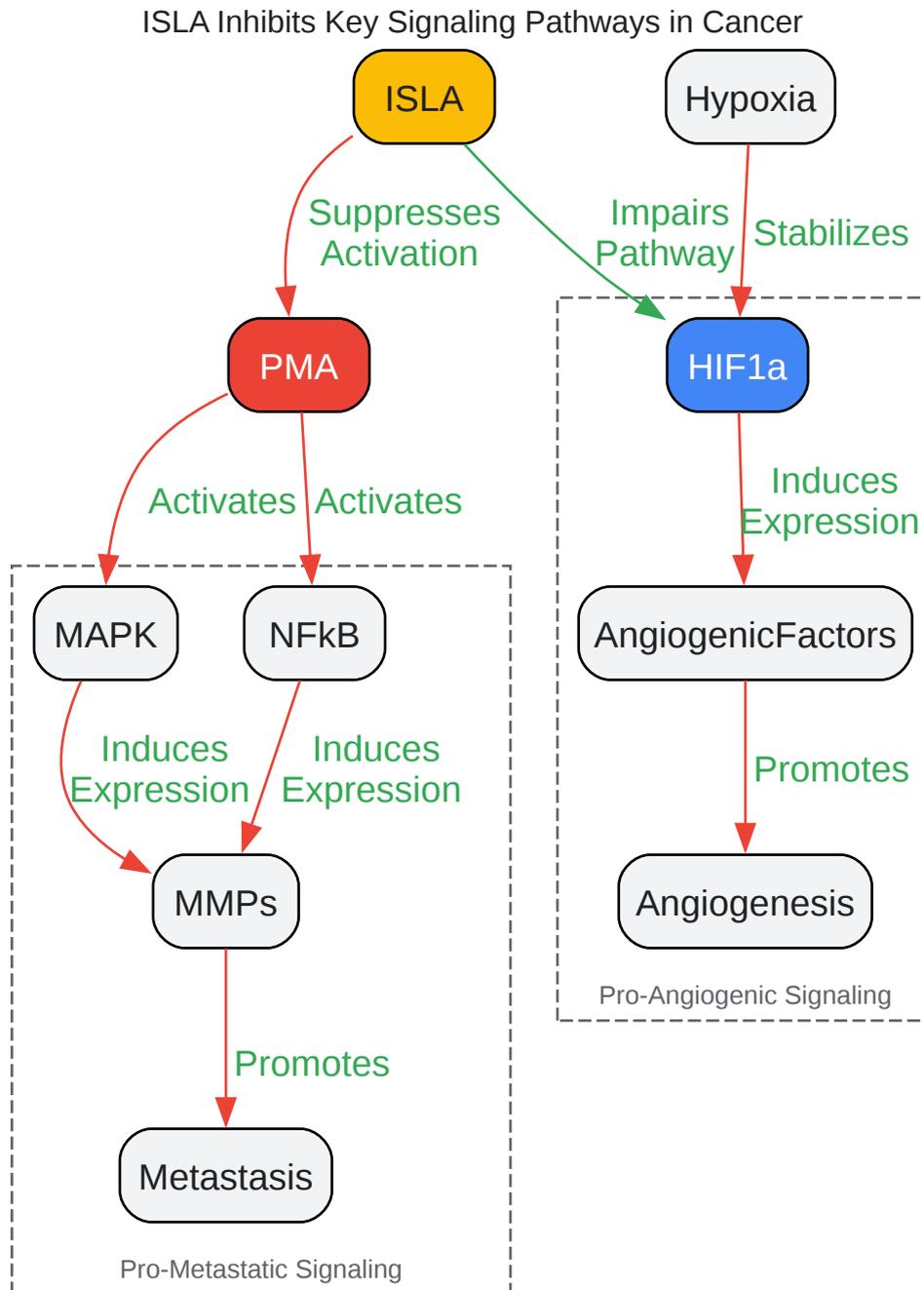
- **Incubation:** Incubate fertilized eggs at 37°C with 60-70% relative humidity for 3 days. Gently rotate the eggs several times daily.
- **Window Opening:** On day 3, candle the eggs to mark the location of the air sac. Carefully create a small window (about 1x1 cm) over the air sac on the eggshell using a small drill or sanding tool. Seal the window with transparent tape and return to the incubator.
- **Preparation of Test Samples:** On day 8 of incubation, impregnate sterile filter paper discs (approx. 3mm diameter) with different concentrations of ISLA (e.g., 10 μ M, 50 μ M). Prepare control discs with VEGF and PBS/DMSO vehicle.
- **Treatment:** On day 9, gently open the window and place the prepared discs onto the CAM surface. Avoid major blood vessels. Reseal the window and return the eggs to the incubator.
- **Analysis:** After 48-72 hours (on day 11-12), examine the CAM vasculature under a stereomicroscope. Capture high-resolution images of the area under and immediately surrounding the disc.
- **Quantification:** Use image analysis software to quantify the number of blood vessel branch points, total vessel length, or the avascular zone within the treated area. Compare the ISLA-treated groups to the control groups [1].

2. Gelatin Zymography for MMP Activity

- **Objective:** To detect and semi-quantify the activity of matrix metalloproteinases (MMP-2 and MMP-9) in cell culture supernatants [1].
- **Materials:** Cell culture supernatant, PMA (phorbol ester for stimulation), SDS-PAGE equipment, 8% polyacrylamide gel containing 0.1% gelatin, renaturing buffer, developing buffer, Coomassie Blue stain.
- **Procedure:**
 - **Sample Collection:** Pre-treat cells (e.g., HT1080) with ISLA in serum-free media for 12 hours, then stimulate with PMA (e.g., 20 nM) for 24 hours. Collect the culture supernatant and centrifuge to remove debris [1].
 - **Electrophoresis:** Load equal volumes of supernatant onto the gelatin-embedded SDS-PAGE gel. Run under non-reducing conditions (without β -mercaptoethanol or boiling).
 - **Renaturing & Developing:** After electrophoresis, incubate the gel in renaturing buffer (with Triton X-100) for 30-60 minutes to remove SDS. Then, replace with developing buffer (containing CaCl_2 and ZnCl_2) and incubate at 37°C for 24-48 hours.
 - **Staining & Destaining:** Stain the gel with Coomassie Blue for 30 minutes, then destain. MMP activity appears as clear bands against a blue background, where the gelatin has been degraded [1].

Signaling Pathways and Workflow Visualization

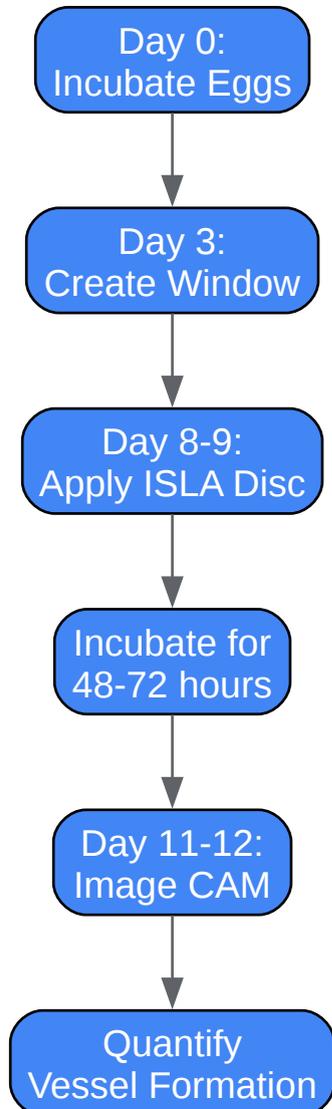
The anti-cancer activity of ISLA involves the modulation of multiple interconnected signaling pathways. The following diagrams illustrate the logical relationships and experimental workflow.



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Diagram 1: Mechanism of Action of ISLA. ISLA suppresses pro-metastatic signaling by inhibiting PMA-induced activation of MAPK and NF- κ B pathways, reducing MMP expression. It also impairs the HIF-1 α pathway under hypoxia, limiting the production of pro-angiogenic factors [1].

CAM Assay Workflow for ISLA Testing



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Diagram 2: CAM Assay Workflow. The schematic outlines the key steps for evaluating the anti-angiogenic effect of ISLA using the chick chorioallantoic membrane model [1].

Conclusion

Isoliquiritin Apioside represents a safe and effective natural lead compound for anti-cancer drug development. Its ability to simultaneously target both metastatic and angiogenic processes through key pathways like MAPK, NF- κ B, and HIF-1 α , as validated in both in vitro and in ovo CAM models, makes it a promising candidate for further preclinical investigation [1] [2].

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To cite this document: Smolecule. [Application Note: Anti-Angiogenic & Anti-Metastatic Effects of Isoliquiritin Apioside]. Smolecule, [2026]. [Online PDF]. Available at:

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